Avasopasem Manganese vs. Placebo: Phase 3 ROMAN Trial Head-to-Head Comparison on Severe Oral Mucositis Outcomes
In the Phase 3 ROMAN trial (NCT03689712), avasopasem manganese (90 mg IV prior to each radiation fraction) was compared directly against placebo in 407 patients receiving chemoradiotherapy (IMRT + cisplatin) for locally advanced head and neck cancer [1]. Avasopasem demonstrated a statistically significant 16% relative reduction in the incidence of severe oral mucositis (SOM) compared to placebo (54% vs. 64%; p=0.045) [2]. The median duration of SOM was reduced by 56% (8 days for avasopasem vs. 18 days for placebo; p=0.002) [3].
| Evidence Dimension | Severe Oral Mucositis (SOM) Incidence and Duration |
|---|---|
| Target Compound Data | SOM Incidence: 54%; Median SOM Duration: 8 days |
| Comparator Or Baseline | Placebo: SOM Incidence: 64%; Median SOM Duration: 18 days |
| Quantified Difference | Relative reduction in incidence: 16% (p=0.045); Relative reduction in duration: 56% (p=0.002) |
| Conditions | Phase 3 randomized, double-blind, placebo-controlled trial; 455 patients randomized, 407 in primary analysis; 60-72 Gy IMRT plus cisplatin; avasopasem 90 mg IV before each RT fraction |
Why This Matters
This is the only SOD mimetic with Phase 3 clinical trial data demonstrating a statistically significant and clinically meaningful reduction in both the incidence and duration of severe oral mucositis, a condition with no FDA-approved drugs.
- [1] Anderson C, et al. Avasopasem manganese treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN). EClinicalMedicine. 2025;89:103539. View Source
- [2] Targeted Oncology. Avasopasem Reduces Severe Oral Mucositis in Patients With Locally Advanced Head and Neck Cancer. 2021. View Source
- [3] OncLive. Post-Hoc Analysis Shows Overall Impact of Avasopasem in Reducing Burden of Severe Oral Mucositis in Head and Neck Cancer. 2023. View Source
